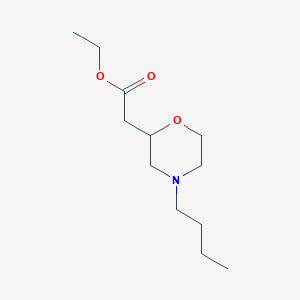

Ethyl (4-butylmorpholin-2-yl)acetate

Description

Ethyl (4-butylmorpholin-2-yl)acetate is a morpholine derivative characterized by a six-membered morpholine ring substituted with a butyl group at position 4 and an ethyl acetate ester at position 2. This compound combines the polar morpholine moiety with the lipophilic butyl chain and ester functionality, making it a candidate for applications in pharmaceuticals, agrochemicals, or organic synthesis.

Properties

CAS No. |

62999-21-7 |

|---|---|

Molecular Formula |

C12H23NO3 |

Molecular Weight |

229.32 g/mol |

IUPAC Name |

ethyl 2-(4-butylmorpholin-2-yl)acetate |

InChI |

InChI=1S/C12H23NO3/c1-3-5-6-13-7-8-16-11(10-13)9-12(14)15-4-2/h11H,3-10H2,1-2H3 |

InChI Key |

UBEXDXHLXFBFKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCOC(C1)CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (4-butylmorpholin-2-yl)acetate can be synthesized through the esterification of 4-butylmorpholine-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. Common acid catalysts used include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability.

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: Ethyl (4-butylmorpholin-2-yl)acetate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 4-butylmorpholine-2-carboxylic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: This compound can participate in transesterification reactions where the ethyl group is replaced by another alcohol group in the presence of an acid or base catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

Transesterification: Acid catalysts like sulfuric acid or base catalysts like sodium methoxide are used.

Major Products

Hydrolysis: 4-butylmorpholine-2-carboxylic acid and ethanol.

Reduction: 4-butylmorpholin-2-ylmethanol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl (4-butylmorpholin-2-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl (4-butylmorpholin-2-yl)acetate depends on its interaction with biological targets. As an ester, it can be hydrolyzed by esterases in the body to release the active 4-butylmorpholine-2-carboxylic acid, which can then interact with specific molecular targets. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with Ethyl (4-butylmorpholin-2-yl)acetate, differing primarily in substituents on the morpholine ring or adjacent groups:

a) Ethyl 2-[4-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]acetate (CAS 1260543-99-4)

- Molecular Formula : C₁₂H₁₇N₃O₄

- Key Features: A pyrimidinone ring fused with a morpholine group and an ethyl acetate side chain.

- This structure may exhibit distinct reactivity in nucleophilic substitutions due to electron-withdrawing effects from the pyrimidinone .

b) Ethyl 2-methyl-2-morpholin-4-ylpropanoate (CAS 92001-93-9)

- Molecular Formula: C₁₀H₁₉NO₃

- Key Features: A branched ethyl propanoate ester attached to a morpholine ring.

- This could translate to greater stability in acidic or enzymatic environments .

c) Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate (CAS 1706454-53-6)

- Molecular Formula: Not explicitly provided, but includes a methoxyphenoxymethyl substituent.

- Key Features: Aromatic methoxyphenoxy group attached to the morpholine ring.

- This could enhance binding affinity in biological systems .

Physical and Chemical Properties

While direct data for this compound is unavailable, inferences can be drawn from analogous compounds and ethyl acetate’s general behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.